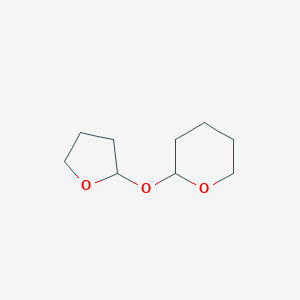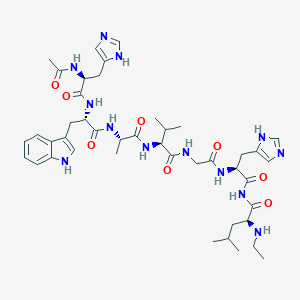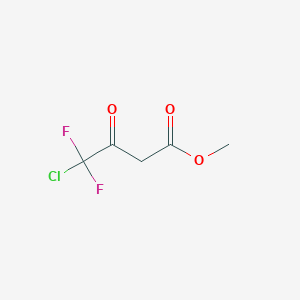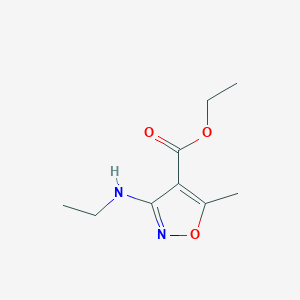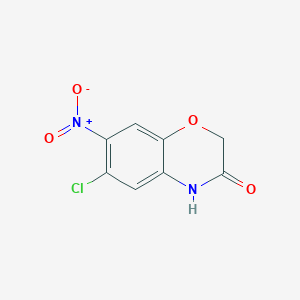
6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one
概要
説明
Synthesis Analysis
The synthesis of 2H-1,4-benzoxazine derivatives involves several chemical processes, including cyclization and carbonylation reactions. One approach described involves the palladium-catalyzed cyclization-alkoxycarbonylation of variously substituted 2-(trimethylsilanyl)ethynylaniline derivatives, leading to the formation of 4H-3,1-benzoxazines and other related compounds (Costa et al., 2004). Another method utilizes 1,2-epoxy-3-(2-nitroaryloxy)propanes in the presence of catalysts to synthesize hydroxy-substituted 2H-1,4-benzoxazine derivatives (Meng et al., 2009).
Molecular Structure Analysis
The structure and vibrational properties of benzoxazin-4-one derivatives have been extensively studied, providing insight into their stability and reactivity. For instance, the analysis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives reveals information about their stability orders and chemical reactivity based on Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and frontier orbitals analyses (Castillo et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of 2H-1,4-benzoxazine derivatives vary depending on the substituents and reaction conditions. For example, the introduction of electron-withdrawing groups on the benzene ring influences the synthesis and functionalization of 4H-1,2-benzoxazines, demonstrating their potential as intermediates for oxygen-functionalized aromatic compounds (Nakamura et al., 2003).
Physical Properties Analysis
Physical properties such as the crystalline structure and hydrogen bonding play a crucial role in the behavior of benzoxazine derivatives. The hydrogen-bonded structures of these compounds, such as the interaction between the oxazinyl and terminal benzene rings, are critical for understanding their solid-state properties and reactivities (Tiekink & Wardell, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and substituents. Studies have shown that the nitro and chloro substituents have activating and deactivating effects on the oxazine rings, affecting the compounds' chemical reactivity and stability (Castillo et al., 2017).
科学的研究の応用
Synthesis and Characterization
- The synthesis of 1,2-oxazines and 1,2-benzoxazines, which are related to the chemical structure of interest, can be achieved through various methods, including the dehydration of dihydroxy derivatives. These compounds serve as critical intermediates in the production of a wide range of heterocyclic compounds, demonstrating their importance in organic synthesis and chemical research (Sainsbury, 1991).
Biological Activities and Applications
- Benzoxazinoids, which include benzoxazinones like "6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one," play a crucial role in plant defense against pathogens and pests. They have been studied for their potential as antimicrobial scaffolds, suggesting that modifications to the 1,4-benzoxazin-3-one backbone could lead to potent antimicrobial agents. This underscores the significance of these compounds in developing new pharmaceuticals and agrochemicals (de Bruijn, Gruppen, & Vincken, 2018).
Environmental and Ecotoxicological Perspectives
- Research into the pathways of nitrous oxide (N2O) production in bacteria indicates that compounds like "6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one" could influence microbial processes that impact greenhouse gas emissions. Understanding these interactions is crucial for developing strategies to mitigate climate change impacts from agricultural practices and industrial processes (Stein, 2011).
Safety And Hazards
特性
IUPAC Name |
6-chloro-7-nitro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFDVLNZVNSPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391274 | |
| Record name | 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
116862-22-7 | |
| Record name | 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Chloroacetyl)-4,5-difluorophenyl]-N-methylformamide](/img/structure/B39824.png)
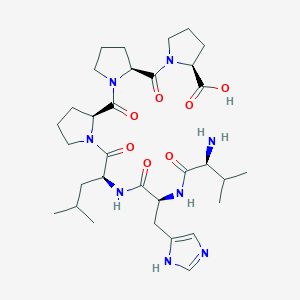
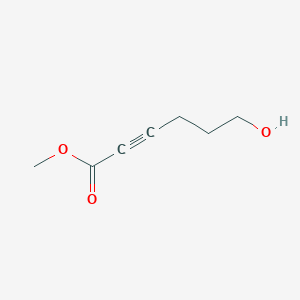

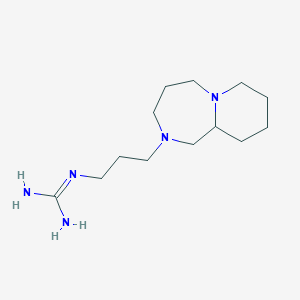
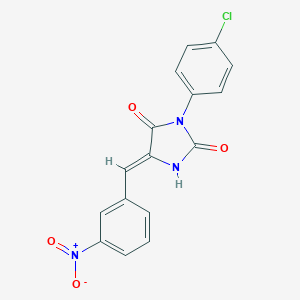
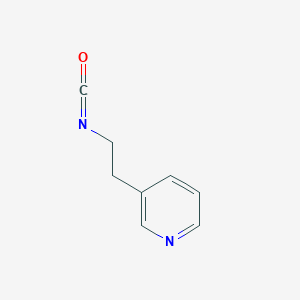
![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)

